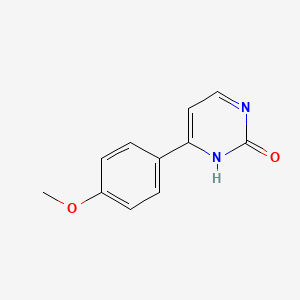
4-(4-Methoxyphenyl)pyrimidin-2-ol
Vue d'ensemble
Description
4-(4-Methoxyphenyl)pyrimidin-2-ol is a chemical compound with the CAS Number: 674810-96-9 . It has a molecular weight of 202.21 . The IUPAC name for this compound is 4-(4-methoxyphenyl)-2-pyrimidinol .
Molecular Structure Analysis
The InChI code for 4-(4-Methoxyphenyl)pyrimidin-2-ol is 1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14) . This indicates the presence of a methoxyphenyl group attached to the pyrimidin-2-ol.Physical And Chemical Properties Analysis
4-(4-Methoxyphenyl)pyrimidin-2-ol is a solid at room temperature . It should be stored in a dry, sealed environment . .Applications De Recherche Scientifique
Antimicrobial Activity
Pyrimidine derivatives have been shown to possess significant antimicrobial properties. They form the central core for various biologically active compounds and play an essential role in DNA and RNA, impacting various life processes .
Analgesic Properties
Some pyrimidin-2-ol derivatives have demonstrated potent analgesic activities, which could be explored for pain management solutions .
Anticancer Activities
Novel series of pyrimidin-2-amine derivatives, which are structurally related to pyrimidin-2-ol, have been synthesized and evaluated for their anticancer activities. These compounds exhibited moderate to high antiproliferative activity compared to standard drugs like cisplatin .
Chemotherapeutic Agents
Derivatives of pyrimidin-2-amine, which share a core structure with pyrimidin-2-ol, have been designed as potential anticancer chemotherapeutic agents. Clonogenic long-term survival assays were performed to screen these compounds for their efficacy .
Safety and Hazards
Orientations Futures
While specific future directions for 4-(4-Methoxyphenyl)pyrimidin-2-ol are not mentioned in the search results, there is ongoing research into the potential therapeutic applications of pyrimidines . This includes the development of novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .
Mécanisme D'action
Target of Action
Similar compounds, such as 2-aminopyrimidine derivatives, have been found to exhibit activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to changes that inhibit the growth or survival of the disease-causing organisms .
Biochemical Pathways
It is suggested that similar compounds may affect various pathways in the target organisms, leading to downstream effects that inhibit their growth or survival .
Result of Action
It is suggested that similar compounds may have antitrypanosomal and antiplasmodial activities .
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLRMYOMZYYDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406421 | |
| Record name | 4-(4-methoxyphenyl)pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)pyrimidin-2-ol | |
CAS RN |
674810-96-9 | |
| Record name | 4-(4-methoxyphenyl)pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





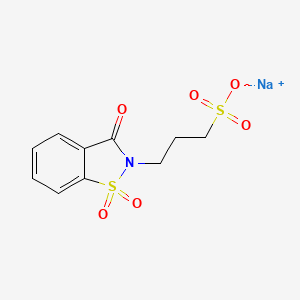
![5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1608497.png)
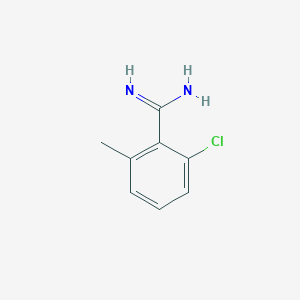
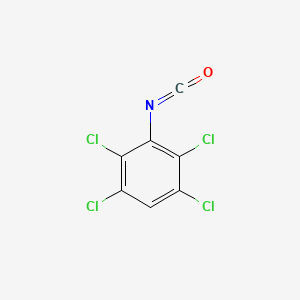

![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B1608503.png)



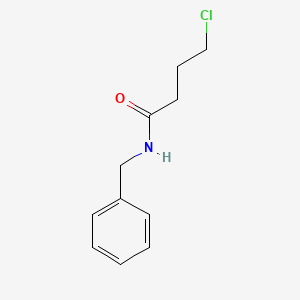

![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/no-structure.png)